2,2-Dimethylbutanoic Acid-d6

Description

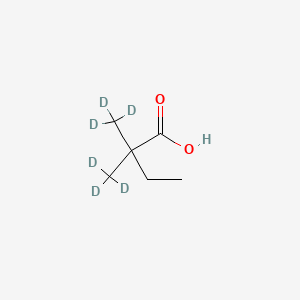

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2-bis(trideuteriomethyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-4-6(2,3)5(7)8/h4H2,1-3H3,(H,7,8)/i2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUAXHMVRKOTJKP-XERRXZQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(CC)(C(=O)O)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical and Physical Properties

The properties of 2,2-Dimethylbutanoic Acid-d6 are largely similar to its non-deuterated form, with the key difference being its increased molecular weight due to the presence of six deuterium (B1214612) atoms. This difference is fundamental to its application in isotope tracing studies.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 2,2-bis(methyl-d3)butanoic acid |

| Molecular Formula | C₆H₆D₆O₂ |

| Molecular Weight | 122.2 g/mol |

| Unlabeled CAS Number | 595-37-9 |

| Labeled CAS Number | 101419-75-4 |

| Isotopic Purity | Varies by supplier, often >98% |

Data sourced from multiple chemical suppliers and databases. lgcstandards.compharmaffiliates.com

The non-deuterated form, 2,2-dimethylbutanoic acid, has a molecular weight of 116.16 g/mol and is a liquid at room temperature.

Synthesis and Labeling

The synthesis of deuterated carboxylic acids can be achieved through various methods, often involving hydrogen-deuterium exchange reactions. A common and environmentally friendly approach involves the synthesis from corresponding malonic acids in the presence of heavy water (D₂O). nih.gov This method is efficient and does not require organic solvents. nih.gov

Other strategies for creating deuterated organic molecules include:

Metal-catalyzed H/D exchange: This method can be used for the deuteration of carboxylic acids, though it may sometimes suffer from low regioselectivity. mdpi.comresearchgate.net Palladium-catalyzed reactions, for example, have been used to achieve over 90% deuteration at specific positions on 2,2-dimethylbutanoic acid.

Reductive deuteration: Carboxylic acid derivatives like acyl chlorides can be reduced to form deuterated alcohols using reagents like samarium(II) iodide (SmI₂) and D₂O. mdpi.com These alcohols can then potentially be oxidized to the corresponding carboxylic acids.

Decarboxylative deuteration: A practical method for the precise deuteration of aliphatic carboxylic acids uses synergistic photoredox and hydrogen atom transfer (HAT) catalysis with D₂O as the deuterium (B1214612) source, which can achieve excellent deuterium incorporation.

The choice of synthesis route depends on the desired position of the deuterium labels and the required isotopic purity.

Research Applications in Metabolic Pathway Elucidation

Tracing Biochemical Pathways and Metabolic Fluxes

Metabolic flux analysis (MFA) is a powerful technique used to quantitatively study the rates of metabolic reactions. nih.govnih.gov The use of stable isotope-labeled compounds like 2,2-Dimethylbutanoic Acid-d6 is central to MFA. nih.gov When introduced into a biological system, the deuterated compound participates in metabolic reactions, and the distribution of the deuterium (B1214612) label in downstream metabolites provides a detailed map of pathway activity and flux. frontiersin.orgnih.gov This allows researchers to understand the relative contributions of different pathways to the production of a particular metabolite. nih.govnih.gov

This compound, as a branched-chain fatty acid analogue, is particularly useful for studying fatty acid metabolism. hmdb.canih.govcontaminantdb.ca Its structure, featuring a quaternary α-carbon, prevents it from being metabolized through the typical β-oxidation pathway. acs.org This characteristic makes it a specific probe for investigating alternative pathways of fatty acid and lipid metabolism. acs.org Studies have utilized this compound to trace and quantify the dynamics of fatty acid metabolism in various models.

The metabolism of lipids is a complex network of interconnected pathways. The introduction of this compound can help to unravel these intricate connections. By tracking the incorporation of the deuterium label into different lipid species, researchers can gain a deeper understanding of lipid synthesis, modification, and degradation pathways. ucsd.edu This approach provides valuable data on how lipid metabolism is regulated and how it is altered in disease states.

Investigation of Fatty Acid Metabolism Dynamics

Differentiation of Endogenous versus Exogenous Metabolite Pools

A significant challenge in metabolomics is distinguishing between metabolites produced by the organism (endogenous) and those originating from external sources (exogenous). Isotope ratio monitoring using stable isotope-labeled internal standards like this compound offers a solution to this problem. By introducing a known amount of the deuterated compound, researchers can accurately quantify the endogenous levels of the corresponding non-labeled metabolite by comparing the mass spectrometry signals of the labeled and unlabeled forms. The non-deuterated form, 2,2-dimethylbutanoic acid, is not naturally produced in the body and is considered part of the human exposome, originating from external exposures. hmdb.ca

Studies in Inborn Errors of Metabolism Models

Inborn errors of metabolism are a group of genetic disorders that result in the deficiency of specific enzymes involved in metabolic pathways. nih.gov this compound has shown potential as a research tool in models of these diseases, particularly propionic acidemia and methylmalonic acidemia. nih.govscite.ai

Propionic acidemia (PA) is a rare disorder caused by a deficiency in the enzyme propionyl-CoA carboxylase, leading to the accumulation of toxic metabolites like propionyl-CoA. nih.govnih.gov In preclinical studies using primary hepatocyte models of PA, the non-deuterated form of the compound, 2,2-dimethylbutanoic acid (also known as HST5040), has been shown to reduce the levels of disease-related metabolites. acs.orgscite.ai It is believed to work by forming a CoA ester, thereby altering the distribution of the cellular acyl-CoA pools and reducing the levels of propionyl-CoA. researchgate.netnih.gov The deuterated version can be used to trace the metabolic fate of the compound and validate its mechanism of action in these models.

| Study Focus | Model System | Key Finding | Reference |

| Reduction of Disease-Related Metabolites | PA Primary Hepatocyte Disease Models | 2,2-dimethylbutanoic acid reduced intracellular concentrations of metabolites related to propionyl-CoA. | scite.airesearchgate.net |

| Mechanism of Action | PA Hepatocyte Models | The compound is thought to sequester CoASH as its thioester derivative, reducing propionyl-CoA levels. | scite.ai |

Methylmalonic acidemia (MMA) is another inborn error of metabolism resulting from a deficiency in the enzyme methylmalonyl-CoA mutase, which also leads to the accumulation of propionyl-CoA and methylmalonyl-CoA. nih.govresearchgate.net Similar to its application in PA models, 2,2-dimethylbutanoic acid has been investigated for its potential to reduce toxic metabolite levels in MMA models. nih.govscite.ai Studies in MMA primary hepatocyte models have shown that the compound can decrease the concentrations of metabolites associated with propionyl-CoA and methylmalonyl-CoA. researchgate.net Furthermore, research on MMA cell models (mut0 cells) has demonstrated that treatment with 2,2-dimethylbutanoic acid can rescue lysosomal dysfunction, a secondary effect of the disease. researchgate.netnih.gov The use of this compound in these models can provide more precise information on the compound's mechanism and its effects on various metabolic pathways.

| Study Focus | Model System | Key Finding | Reference |

| Reduction of Toxic Metabolites | MMA Primary Hepatocyte Disease Models | 2,2-dimethylbutanoic acid reduced intracellular concentrations of metabolites related to propionyl-CoA and methylmalonyl-CoA. | scite.airesearchgate.net |

| Rescue of Cellular Dysfunction | mut0 cells (MMA model) | Treatment with 2,2-dimethylbutanoic acid was able to rescue the lysosomal phenotype associated with the disease. | researchgate.netnih.gov |

Mechanisms of Metabolite Modulation

This compound and its non-labeled counterpart, also known as HST5040, have been investigated for their ability to modulate metabolic pathways, particularly in the context of inborn errors of metabolism like propionic acidemia (PA) and methylmalonic acidemia (MMA). patsnap.comnih.gov These rare genetic disorders are caused by deficiencies in the enzymes propionyl-CoA carboxylase or methylmalonyl-CoA mutase, respectively. nih.govnih.gov This leads to the toxic intramitochondrial accumulation of propionyl-CoA (P-CoA) and methylmalonyl-CoA (M-CoA), which can disrupt multiple intermediary metabolic pathways and cause severe organ dysfunction. nih.govscite.ai

A proposed model suggests that the formation of 2,2-dimethylbutanoyl-CoA redistributes the cellular CoA pools, effectively reducing the levels of toxic P-CoA and M-CoA. nih.govresearchgate.net This reduction is thought to occur through two potential mechanisms:

Slowing Production: The increased demand on the free Coenzyme A (CoASH) pool to form 2,2-dimethylbutanoyl-CoA may slow the production of P-CoA. patsnap.comnih.gov

Enhancing Clearance: The cell may enhance the clearance of P-CoA and M-CoA in an effort to replenish the depleted CoASH pool. patsnap.comnih.gov

This modulation results in a dose-dependent decrease in the levels of P-CoA, M-CoA, and their harmful downstream metabolites, such as 2-methylcitric acid and propionyl-carnitine. oaanews.orgresearchgate.net The use of the deuterated form, this compound, is crucial in these studies as a tracer to precisely track the compound's metabolic fate and validate its efficacy in vitro and in vivo.

| Compound | Structure Description | Efficacy in Lowering P-CoA |

|---|---|---|

| 2,2-Dimethylbutanoic Acid (HST5040) | α,α-dimethyl substitution | Identified as a highly efficacious clinical candidate for reducing disease-related metabolites. nih.govresearchgate.net |

| 2-Methylpentanoic Acid | α-methyl substitution | Showed robust ability to lower P-CoA. researchgate.net |

| Pivalic Acid | α,α-dimethyl substitution | Considered efficacious in lowering P-CoA. researchgate.net |

| Isobutyric Acid | α-methyl substitution | Considered efficacious in lowering P-CoA. researchgate.net |

Role in Branched-Chain Fatty Acid Biosynthesis Studies (e.g., in microorganisms)

Branched-chain fatty acids (BCFAs) are crucial components of the cell membranes of many bacteria, particularly Gram-positive species, where they influence membrane fluidity and stability. dellait.comfrontiersin.org The synthesis of these BCFAs is initiated using short branched-chain acyl-CoA molecules as primers, which are then elongated. nih.gov These primers, such as isobutyryl-CoA and 2-methylbutyryl-CoA, are typically derived from the catabolism of branched-chain amino acids like valine and isoleucine. nih.gov

Studies in microorganisms that naturally produce BCFAs, such as Micrococcus luteus and Bacillus subtilis, have shown that the type of primer available determines the final structure of the fatty acids in the membrane. dellait.comcdnsciencepub.com The enzyme FabH (β-ketoacyl-ACP synthase III) is responsible for initiating fatty acid synthesis and, in these bacteria, it preferentially uses branched-chain acyl-CoA primers over straight-chain ones like acetyl-CoA. frontiersin.orgfrontiersin.org

Research utilizing mutants or specific growth conditions has highlighted the role of exogenous short-chain fatty acids in this process. For instance, in a mutant of M. luteus with a deleted branched-chain α-keto acid dehydrogenase (BCKD) complex, the ability to produce BCFAs from standard precursors is impaired. frontiersin.org However, when the growth medium is supplemented with short branched-chain carboxylic acids like isobutyric acid or 2-methylbutyric acid, the bacterium can directly convert these into the corresponding acyl-CoA primers. frontiersin.org This "rescues" the synthesis of BCFAs, demonstrating that these short-chain acids can serve as direct precursors for elongation. frontiersin.org

While 2,2-dimethylbutanoic acid itself is not a typical primer due to its α,α-dimethyl structure which sterically hinders elongation, its study provides insights into the broader class of short-chain fatty acids and their uptake and activation to CoA thioesters by microbial systems. nih.gov The use of its deuterated form, this compound, allows researchers to trace the uptake and intracellular fate of such compounds, helping to elucidate the specificity and competition among substrates for the enzymes involved in fatty acid biosynthesis.

| Supplement Added to Medium | Resulting Major Branched-Chain Fatty Acid Type | Mechanism |

|---|---|---|

| None (Control) | Greatly reduced BCFAs; mostly straight-chain fatty acids. | Inability to form branched-chain primers from amino acids due to BCKD deletion. frontiersin.org |

| Isobutyric Acid | Restored synthesis of iso-fatty acids. | Direct conversion to isobutyryl-CoA, which serves as a primer for iso-fatty acid synthesis. frontiersin.org |

| 2-Methylbutyric Acid | Restored synthesis of anteiso-fatty acids. | Direct conversion to 2-methylbutyryl-CoA, which serves as a primer for anteiso-fatty acid synthesis. frontiersin.org |

| Isovaleric Acid | Restored synthesis of iso-fatty acids. | Direct conversion to isovaleryl-CoA, another primer for iso-fatty acid synthesis. frontiersin.org |

Mechanistic Investigations of Chemical Reactivity and Molecular Interactions

Influence of Deuteration on Reaction Mechanisms

The substitution of hydrogen with deuterium (B1214612) atoms in 2,2-Dimethylbutanoic Acid-d6 significantly impacts its chemical reactivity, a phenomenon primarily attributed to the kinetic isotope effect (KIE). thieme-connect.com The C-D bond is stronger than the C-H bond, leading to a higher activation energy for reactions involving the cleavage of a C-D bond. thieme-connect.com This difference in bond energy allows researchers to elucidate reaction mechanisms by comparing the reaction rates of the deuterated and non-deuterated compounds. thieme-connect.com

Oxidation Pathways

The oxidation of this compound, like its non-deuterated form, can lead to the formation of ketones or aldehydes. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). The presence of deuterium atoms on the methyl and ethyl groups can influence the rate of oxidation, depending on the specific mechanism. If the C-D bond is broken in the rate-determining step, a primary kinetic isotope effect would be observed, resulting in a slower reaction rate compared to the non-deuterated compound.

Conversely, the quaternary α-carbon in 2,2-dimethylbutanoic acid prevents metabolism through the typical β-oxidation pathway. acs.org This structural feature is crucial in its consideration as a therapeutic agent, as it avoids the formation of potentially reactive and toxic α,β-unsaturated carboxylate species. acs.org

Reduction Pathways

The reduction of the carboxylic acid functionality in this compound to its corresponding alcohol, 2,2-dimethylbutanol-d6, is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). In these reactions, the C-D bonds are not directly involved in the bond-breaking and bond-making steps of the carboxyl group reduction. Therefore, any observed kinetic isotope effect is likely to be a secondary KIE, which is generally smaller than a primary KIE. These secondary effects arise from changes in the vibrational frequencies of the C-D bonds as the hybridization of the carbonyl carbon changes during the reaction. ias.ac.in

Substitution Reactions and Steric Hindrance Effects

Substitution reactions involving this compound are significantly influenced by steric hindrance. The two methyl groups attached to the α-carbon create a crowded environment, shielding the electrophilic carbon from nucleophilic attack. libretexts.org This steric hindrance dramatically reduces the rate of SN2 reactions. libretexts.orglibretexts.org For a reaction to occur, a nucleophile must approach the carbon atom from the backside, a path that is physically obstructed by the bulky alkyl groups. libretexts.org

The replacement of hydrogen with deuterium can have a subtle "steric isotope effect". gmu.edu Deuterium is slightly smaller in its vibrational amplitude than hydrogen, which can, in some cases, lead to a slightly faster reaction rate for the deuterated compound in sterically hindered systems. gmu.edu However, the dominant factor in substitution reactions of this compound remains the significant steric hindrance posed by the gem-dimethyl group.

Structure-Activity Relationship Studies in Branched-Chain Systems

Branched-chain fatty acids (BCFAs) are a class of lipids with diverse biological activities, including potential anticancer properties. acs.orgnih.gov Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of these molecules influences their biological function and for designing more potent and effective compounds. nih.govmdpi.com

The non-deuterated form, 2,2-dimethylbutanoic acid, has been identified as a clinical candidate for treating metabolic disorders like propionic acidemia and methylmalonic acidemia. acs.orgnih.gov Its efficacy is linked to its branched structure. acs.orgacs.org SAR studies on a series of short-chain carboxylic acids revealed that branching at the α- or β-position, along with a minimum chain length, is critical for the desired biological activity. acs.org Specifically, the gem-dimethyl group of 2,2-dimethylbutanoic acid is a key structural feature.

Research into the SAR of BCFAs has shown that modifications to the branching group and the introduction of unsaturation can significantly impact their biological effects. acs.orgnih.gov For instance, larger branching groups have been found to adversely affect the anticancer activity of some BCFAs. nih.gov

Interplay with Molecular Targets within Biological Systems

The primary application of this compound in biological systems is as a stable isotope-labeled internal standard for quantitative analysis and as a tracer in metabolic studies. chemrxiv.org The deuterium label allows researchers to track the absorption, distribution, metabolism, and excretion (ADME) of the compound and its metabolites with high precision using techniques like mass spectrometry and NMR spectroscopy. thieme-connect.com

In the context of its therapeutic potential, the non-deuterated 2,2-dimethylbutanoic acid interacts with molecular targets within the mitochondria. acs.orgresearchgate.net In metabolic disorders like propionic acidemia, there is an accumulation of toxic metabolites. acs.orgnih.gov 2,2-dimethylbutanoic acid is thought to act by forming a CoA-ester, which then influences the levels of these harmful metabolites. acs.org The presence of the quaternary α-carbon is a key feature that prevents its breakdown through β-oxidation, prolonging its action and preventing the formation of reactive intermediates. acs.org

The use of deuterated analogs like this compound in these studies can help to elucidate the metabolic fate of the parent compound and identify its key molecular interactions. The kinetic isotope effect can be exploited to differentiate between metabolic pathways and to understand the mechanisms of enzyme-catalyzed reactions involving the compound.

Advanced Research Questions and Future Directions

Optimization Strategies for Isotopic Purity in Synthesis

The precision of metabolic tracer studies heavily relies on the isotopic purity of the labeled compounds used. For 2,2-Dimethylbutanoic Acid-d6, achieving high levels of deuteration is critical to minimize interference from non-deuterated or partially deuterated molecules. Researchers are exploring several strategies to optimize isotopic purity during synthesis.

Catalytic Deuteration: One of the primary methods involves catalytic deuteration. This can be achieved through:

Palladium Catalysis: A notable method uses a palladium(II) acetate (B1210297) catalyst with a specific ethylenediamine-derived ligand in a hexafluoroisopropanol (HFIP) solvent. This system can achieve over 90% deuteration at the β-methylene positions. The ligand is crucial for stabilizing the reaction intermediate, which allows for efficient C-H activation and deuterium (B1214612) incorporation.

Platinum or Palladium Catalysts in D₂O: Using these catalysts in heavy water (D₂O) can enhance the hydrogen/deuterium exchange efficiency. Industrial-scale synthesis may employ continuous-flow reactors with a Pd/C catalyst at high temperatures and pressures to achieve isotopic purity greater than 98 atom% D.

Iterative Purification: To further enhance purity, a combination of purification techniques is often employed. Fractional distillation can be used to separate compounds based on boiling point differences, while preparative High-Performance Liquid Chromatography (HPLC) is effective in removing non-deuterated impurities.

Quality Control: Rigorous quality control is essential to validate the isotopic purity. High-resolution mass spectrometry (MS) and deuterium nuclear magnetic resonance (²H-NMR) are used to confirm the extent and position of deuterium incorporation.

Alternative Synthesis Methods: While catalytic methods are efficient, they can be expensive. A base-mediated method offers a more cost-effective, metal-free alternative, although it may result in lower deuteration efficiency (70-80%). Research into microbial-assisted deuteration is also emerging as a potential cost-effective and highly selective method. ansto.gov.au

Interactive Table: Comparison of Synthesis Methods for this compound

| Method | Key Reagents/Catalysts | Deuteration Efficiency | Advantages | Disadvantages |

|---|---|---|---|---|

| Palladium Catalysis | Pd(OAc)₂, Ethylenediamine-derived ligand, HFIP-d₁ | >90% | High regioselectivity and efficiency | Expensive catalyst and ligand system |

| Base-Mediated H/D Exchange | Strong base (e.g., potassium tert-butoxide), D₂O | 70-80% | Cost-effective, metal-free | Lower efficiency and regioselectivity |

| Industrial Flow Reactor | Pd/C catalyst, D₂O | >98% | Scalable, high purity | Requires specialized equipment |

| Microbial Deuteration | Yeast strains, Deuterated growth medium | High isotopic labeling and enantioselectivity ansto.gov.au | Cost-effective, enantioselective ansto.gov.au | Process optimization can be complex |

Methodological Solutions for Resolving Contradictory Data in Tracer Studies

Tracer studies using isotopically labeled compounds like this compound are powerful, but can sometimes yield contradictory or difficult-to-interpret data. nih.gov Several factors can contribute to these issues, including isotopic impurity, off-target effects, and subject variability. nih.gov Methodological advancements are being developed to address these challenges.

Multi-Omics Integration: A significant strategy is the integration of metabolomics data with other omics data, such as transcriptomics and proteomics. frontiersin.orgoup.com This approach provides a more holistic view of the biological system. For instance, if a tracer study shows an unexpected metabolic flux, transcriptomics can reveal whether the genes encoding the relevant enzymes are upregulated or downregulated, providing a mechanistic explanation.

Isotope Ratio Monitoring: The use of ²H-labeled internal standards allows for the differentiation between endogenous and exogenous metabolite pools. This is crucial for accurately quantifying metabolic pathways without interference from the organism's natural metabolite levels.

Dose-Response Validation: Testing a range of concentrations of the deuterated tracer can help distinguish between true pharmacological effects and experimental artifacts. This is particularly important when investigating the impact of a compound on metabolic pathways.

Advanced Analytical Techniques: The development of more sensitive and precise analytical techniques, such as laser ablation and nanoSIMS (nanoscale secondary ion mass spectrometry), can improve the accuracy of isotopic measurements. numberanalytics.com These methods allow for the analysis of smaller sample sizes with greater spatial resolution.

Kinetic Modeling: Sophisticated kinetic models are necessary to accurately interpret the data from tracer studies. nih.gov These models can account for the complexities of metabolic networks and help to quantify metabolic fluxes more accurately. nih.gov

Integration of Deuterated Compound Research within Multi-Omics Approaches

The integration of data from deuterated compounds with multi-omics platforms (genomics, transcriptomics, proteomics, and metabolomics) offers a powerful strategy for understanding complex biological systems. frontiersin.orgoup.commdpi.com This integrated approach allows researchers to move beyond studying isolated pathways to understanding the intricate network of interactions that govern cellular function and disease. mdpi.com

Elucidating Disease Mechanisms: By combining data from deuterated tracers with multi-omics, researchers can gain deeper insights into the molecular basis of diseases. mdpi.com For example, in a study of a metabolic disorder, a deuterated compound could trace the flow of metabolites through a dysfunctional pathway, while proteomics and transcriptomics could identify changes in protein and gene expression that contribute to the disease phenotype. frontiersin.org

Biomarker Discovery: Multi-omics approaches can help identify novel biomarkers for disease diagnosis and prognosis. mdpi.com Deuterated compounds can be used to perturb a biological system, and the resulting changes across multiple omics layers can reveal potential biomarkers that are indicative of the disease state or response to treatment. mdpi.com

Personalized Medicine: The integration of multi-omics data has the potential to advance personalized medicine by enabling the stratification of patients based on their molecular profiles. mdpi.com This could lead to the development of more targeted and effective therapies.

Interactive Table: Applications of Multi-Omics Integration with Deuterated Tracers

| Omics Layer | Information Provided | Integrated Insight with Deuterated Tracers |

|---|---|---|

| Genomics | Genetic predispositions to disease | Understanding how genetic variations influence the metabolism of a deuterated compound. |

| Transcriptomics | Gene expression levels | Correlating changes in metabolic flux (measured by the tracer) with the expression of genes encoding metabolic enzymes. |

| Proteomics | Protein abundance and post-translational modifications | Identifying changes in protein levels or activity that correspond to altered metabolic pathways traced by the deuterated compound. oup.com |

| Metabolomics | Comprehensive profile of small molecule metabolites | Providing a complete picture of the metabolic state of a system and how it is perturbed by the deuterated tracer. frontiersin.org |

Expanding the Scope of Isotopic Tracing Applications in Biological Systems

The applications of isotopic tracing with compounds like this compound are continuously expanding into new areas of biological research. numberanalytics.com

Studying Complex Metabolic Interactions: Isotopic tracers are being used to unravel the complex interplay between different metabolic pathways. nih.gov For example, they can be used to study the interaction between glucose, lipid, and amino acid metabolism in various physiological and pathological states. profil.com

Neuroscience: In neuroscience, deuterated compounds can be used to study brain metabolism and neurotransmitter synthesis. This can provide insights into the mechanisms of neurological disorders and the effects of drugs on brain function.

Microbiome Research: Isotopic tracers can be employed to study the metabolic interactions between the host and the gut microbiota. This can help to elucidate the role of the microbiome in health and disease.

Drug Development: In pharmacology, deuterated compounds are used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of new drug candidates. ontosight.aithalesnano.com The use of deuterated analogs can sometimes lead to drugs with improved metabolic stability. researchgate.net

Environmental Science: Isotopic tracers are also used in environmental science to track the fate of pollutants and to study biogeochemical cycles. numberanalytics.com

The continued development of new deuterated compounds and analytical technologies will undoubtedly lead to even more innovative applications of isotopic tracing in the future. numberanalytics.com

Q & A

Q. What are the key physicochemical properties of 2,2-Dimethylbutanoic Acid-d6 critical for experimental handling?

The compound (CAS 595-37-9) has a molecular formula of C₆H₁₂O₂ and molecular weight of 116.16 g/mol. Key properties include a density of 0.9±0.1 g/cm³, boiling point of 187.3±8.0°C, and flash point of 79.4±0.0°C. Its liquid state at room temperature and solubility in polar solvents necessitate careful storage to avoid degradation . Safety protocols (e.g., GHS07 guidelines) should be followed due to its irritant potential .

Q. How is this compound synthesized and characterized in laboratory settings?

Synthesis typically involves deuteration of the parent compound using deuterium oxide (D₂O) or catalytic exchange methods. Characterization employs nuclear magnetic resonance (NMR) to confirm deuterium incorporation at specific positions and mass spectrometry (MS) to verify isotopic purity (>98 atom% D, as seen in deuterated analogs ). Gas chromatography (GC) or high-performance liquid chromatography (HPLC) ensures chemical purity .

Advanced Research Questions

Q. What strategies optimize the isotopic purity of this compound during synthesis?

Isotopic purity is critical for metabolic tracing. Strategies include:

- Catalytic deuteration : Using platinum or palladium catalysts in D₂O to enhance H/D exchange efficiency.

- Iterative purification : Combining fractional distillation with preparative HPLC to remove non-deuterated impurities.

- Quality control : Using high-resolution MS and ²H-NMR to validate deuterium distribution .

Q. How does this compound modulate metabolic pathways in propionic acidemia (PA) and methylmalonic acidemia (MMA) models?

In preclinical studies, the compound reduces accumulation of toxic metabolites (e.g., propionyl-CoA) by competing with endogenous substrates for enzyme binding sites. In PA hepatocyte models, it demonstrated dose-dependent suppression of secondary metabolites like methylcitrate, as measured via LC-MS . Researchers should validate efficacy using stable isotope tracing to track deuterated metabolites in in vitro and in vivo systems .

Q. What analytical techniques resolve contradictory data in deuterated compound efficacy studies?

Contradictions in metabolic flux or toxicity data can arise from isotopic impurity or off-target effects. Methodological solutions include:

- Multi-omics integration : Pairing metabolomics (via LC-MS/MS) with transcriptomics to identify confounding pathways.

- Isotope ratio monitoring : Using ²H-labeled internal standards to differentiate endogenous vs. exogenous metabolite pools .

- Dose-response validation : Testing multiple concentrations to distinguish pharmacological effects from assay artifacts .

Q. What are key design considerations for in vivo ADME studies using this compound?

- Dosing regimen : Subcutaneous or oral administration adjusted for bioavailability (e.g., 50–200 mg/kg in rodent models).

- Tissue distribution : Tracking deuterium via MALDI imaging or whole-body autoradiography to assess organ-specific uptake.

- Excretion profiling : Collecting urine and feces for ²H-NMR analysis to quantify renal vs. hepatic clearance .

- Toxicokinetics : Monitoring plasma half-life and metabolite accumulation using tandem MS .

Methodological Tables

Q. Table 1: Analytical Techniques for this compound Characterization

| Technique | Application | Example Parameters |

|---|---|---|

| ²H-NMR | Deuterium positional analysis | 400 MHz, D₂O solvent |

| HR-MS | Isotopic purity validation | ESI+, m/z 116.16 → 122.22 |

| GC-MS | Chemical purity assessment | DB-5 column, 70°C to 250°C |

Q. Table 2: Key Parameters in Preclinical PA/MMA Studies

| Parameter | In Vitro Model | In Vivo Model (Rodent) |

|---|---|---|

| Dose Range | 0.1–10 mM | 50–200 mg/kg/day |

| Endpoint Metrics | Methylcitrate reduction | Plasma propionyl-CoA levels |

| Assay Duration | 24–72 hours | 14–28 days |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.